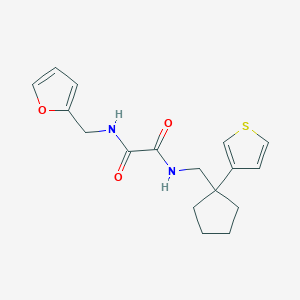

N1-(furan-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-15(18-10-14-4-3-8-22-14)16(21)19-12-17(6-1-2-7-17)13-5-9-23-11-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQGWMHMTRJFCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CO2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(furan-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound integrates a furan moiety, a thiophene ring, and an oxalamide functional group, which may contribute to its pharmacological properties. This article examines the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Research indicates that compounds similar to N1-(furan-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide may exhibit several biological activities through various mechanisms:

- Ion Channel Modulation : Some studies suggest that oxalamide derivatives can modulate ion channels, particularly TRPM8 (transient receptor potential melastatin 8), which is involved in sensory perception and pain pathways. This modulation could lead to analgesic effects, making it a candidate for pain management therapies.

- Antioxidant Activity : The furan and thiophene rings may contribute to antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies have indicated that similar compounds possess antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of oxalamide derivatives, including the compound :

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key oxalamide derivatives from the evidence, focusing on substituents, molecular features, and reported activities:

Key Comparative Insights

Heterocyclic vs. Aryl Substituents: The target compound’s furan-thiophene-cyclopentane system contrasts with naphthalene in MNFO and pyridine-methoxybenzyl in S336 . Cyclopentane introduces conformational rigidity absent in linear chains (e.g., S336’s ethylpyridine group), which could restrict rotational freedom and improve target specificity .

Metabolic Stability: S336 and related oxalamides (e.g., No. 1768) resist amide hydrolysis in rat hepatocytes, suggesting metabolic stability due to steric protection of the oxalamide core . The target compound’s cyclopentane-thiophene group may similarly shield the amide bond, though thiophene’s susceptibility to oxidative metabolism (e.g., CYP450-mediated sulfoxidation) requires further study.

Biological Activity: Antiviral Potential: Compound 13 () inhibits HIV entry (IC₅₀ = 0.8 μM) via CD4-binding site interactions . The target compound lacks the thiazole and hydroxyethyl groups critical for this activity but may leverage furan-thiophene π-stacking for alternative viral target engagement. Antimicrobial Activity: GMC-3’s isoindoline-dione and chlorophenyl groups confer broad-spectrum antimicrobial effects . The target compound’s thiophene could mimic chlorophenyl’s hydrophobicity but may require functionalization (e.g., halogenation) to enhance potency.

Flavoring Applications: S336 and its analogs (e.g., No. 1769–1770) are potent umami agonists with low toxicity (NOEL = 100 mg/kg bw/day) . The target compound’s furan-thiophene system lacks the methoxy and pyridine groups essential for TAS1R1/TAS1R3 receptor activation but may serve as a scaffold for novel flavor modulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.